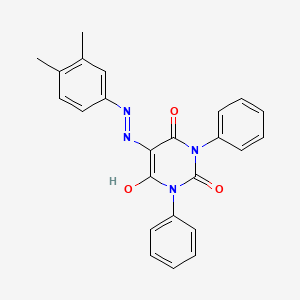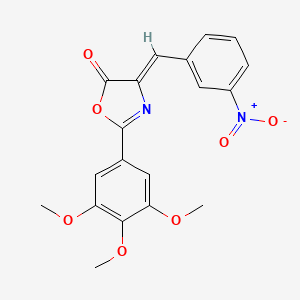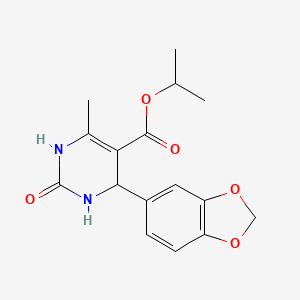
5-(2-(3,4-dimethylphenyl)hydrazono)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 3,4-dimethylphenylhydrazine with a suitable precursor that contains the diazinane-2,4,6-trione moiety. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include ethanol, methanol, or acetonitrile.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Signal Transduction: Modulation of signaling pathways that regulate cell growth and differentiation.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eltrombopag: A compound with a similar hydrazine moiety, used in the treatment of thrombocytopenia.
Hydrazones: Compounds with similar hydrazine functional groups, used in various chemical and biological applications.
Uniqueness
5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H20N4O3 |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
5-[(3,4-dimethylphenyl)diazenyl]-6-hydroxy-1,3-diphenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O3/c1-16-13-14-18(15-17(16)2)25-26-21-22(29)27(19-9-5-3-6-10-19)24(31)28(23(21)30)20-11-7-4-8-12-20/h3-15,29H,1-2H3 |
InChI-Schlüssel |
JIUGPYQHVCVMAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=NC2=C(N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697815.png)
![5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11697820.png)
![2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11697828.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697829.png)
![(E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11697837.png)

![5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11697840.png)

![N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11697847.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11697854.png)

![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697879.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11697880.png)
![(5E)-3-(3,5-dimethylphenyl)-6-hydroxy-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11697892.png)
